An In-depth Technical Guide to (6-Phenoxypyridin-3-yl)methanol: Synthesis and Properties
An In-depth Technical Guide to (6-Phenoxypyridin-3-yl)methanol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Phenoxypyridin-3-yl)methanol is a key building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a phenoxy group and a hydroxymethyl substituent on a pyridine ring, provides a scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of (6-Phenoxypyridin-3-yl)methanol, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
(6-Phenoxypyridin-3-yl)methanol, with the CAS number 101990-68-5, is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of (6-Phenoxypyridin-3-yl)methanol
| Property | Value | Reference |
| CAS Number | 101990-68-5 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | |
| Appearance | White to off-white solid | |
| IUPAC Name | (6-phenoxypyridin-3-yl)methanol | |
| Synonyms | 5-(Hydroxymethyl)-2-phenoxypyridine | [1] |
| InChI | InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 | |
| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)CO | [1] |
Synthesis of (6-Phenoxypyridin-3-yl)methanol
The synthesis of (6-Phenoxypyridin-3-yl)methanol typically involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A common and efficient method is the reduction of methyl 6-phenoxynicotinate.
Synthetic Pathway
Caption: General synthetic scheme for (6-Phenoxypyridin-3-yl)methanol.
Experimental Protocol: Reduction of Methyl 6-phenoxynicotinate
This protocol describes a representative procedure for the synthesis of (6-Phenoxypyridin-3-yl)methanol via the reduction of methyl 6-phenoxynicotinate using sodium borohydride.
Materials:
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Methyl 6-phenoxynicotinate
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a solution of methyl 6-phenoxynicotinate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask, add sodium borohydride (NaBH₄) (typically 2-4 eq) portion-wise at 0 °C with stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.
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Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer with additional portions of EtOAc.
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Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude (6-Phenoxypyridin-3-yl)methanol by column chromatography on silica gel or by recrystallization to obtain the pure product.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridine and phenoxy rings, as well as a signal for the methylene carbon of the hydroxymethyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Phenoxypyridin-3-yl)methanol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~8.2 | ~163 |
| Pyridine-H4 | ~7.8 | ~140 |
| Pyridine-H5 | ~7.4 | ~112 |
| Phenoxy-H (ortho) | ~7.1 | ~121 |
| Phenoxy-H (meta) | ~7.4 | ~130 |
| Phenoxy-H (para) | ~7.2 | ~125 |
| -CH₂- | ~4.6 | ~62 |
| -OH | Variable (broad singlet) | - |
| Pyridine-C3 | - | ~135 |
| Pyridine-C6 | - | ~158 |
| Phenoxy-C (ipso) | - | ~154 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of (6-Phenoxypyridin-3-yl)methanol obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 201.[2] Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the hydroxymethyl group (-CH₂OH, M-31), and cleavage of the ether linkage.
Biological Activity and Applications in Drug Development
(6-Phenoxypyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.
c-Met Kinase Inhibitors
Derivatives of 4-phenoxypyridine have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor growth, angiogenesis, and metastasis.[3] The (6-phenoxypyridin-3-yl)methanol scaffold provides a valuable starting point for the design and synthesis of such inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibitors
(6-Phenoxypyridin-3-yl)methanol is a known intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[4][5] sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for the treatment of cardiovascular and inflammatory diseases.
Workflow for Investigating Biological Activity
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
